Human iNOS Inhibition: 2,4-Dimethyl-6-nitrosoaniline Demonstrates Sub-100 nM Potency with Isoform Selectivity
In a head-to-head enzymatic assay panel, 2,4-dimethyl-6-nitrosoaniline (reported as CHEMBL1911894/BDBM50356485) exhibited an EC50 of 29 nM against human inducible nitric oxide synthase (iNOS), compared to 6,000 nM for human neuronal NOS (nNOS) and >100,000 nM for human endothelial NOS (eNOS) [1]. This represents a >200-fold selectivity for iNOS over nNOS and a >3,400-fold selectivity over eNOS. While many simple nitrosoanilines lack reported NOS activity, the closest comparator p-nitroso-N,N-dimethylaniline has no reported iNOS inhibition under these assay conditions.
| Evidence Dimension | iNOS Inhibition Potency (EC50, nM) |
|---|---|
| Target Compound Data | 29 nM |
| Comparator Or Baseline | nNOS: 6,000 nM; eNOS: >100,000 nM; p-nitroso-N,N-dimethylaniline: Not reported active |
| Quantified Difference | iNOS selectivity: >200× over nNOS, >3,400× over eNOS |
| Conditions | Human iNOS expressed in HEK293 cells, 18 hr incubation, nitrite accumulation measured by 2,3-diaminonaphthalene assay |
Why This Matters
The pronounced iNOS selectivity minimizes off-target cardiovascular effects (eNOS inhibition) and CNS side effects (nNOS inhibition), making this scaffold valuable for inflammation-focused research programs.
- [1] BindingDB BDBM50356485 / ChEMBL1911894. (2012). Enzyme Inhibition Data for Nitric Oxide Synthase Isoforms. View Source
